
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide is an organic compound that belongs to the class of brominated amides It is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a methylpropionamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2-hydroxyacetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The resulting brominated intermediate is then reacted with 2-methylpropionamide under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the amide group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce quinones.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to bacterial cell death. The exact molecular pathways and targets are still under investigation, but studies suggest that it may inhibit key proteins involved in bacterial growth and replication .
類似化合物との比較
Similar Compounds
- 2-bromo-N-(2-hydroxyphenyl)acetamide
- 2-bromo-N-(2-hydroxyphenyl)benzamide
- 2-bromo-N-(2-hydroxyphenyl)thiazolidinone
Uniqueness
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of a methyl group on the propionamide moiety. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique combination of functional groups also contributes to its potential as a versatile intermediate in organic synthesis and its promising antimicrobial properties.
特性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC名 |
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,11)9(14)12-7-5-3-4-6-8(7)13/h3-6,13H,1-2H3,(H,12,14) |
InChIキー |
YKFWWTRUDVYUKO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NC1=CC=CC=C1O)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one](/img/structure/B8716851.png)
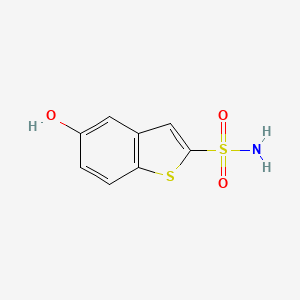
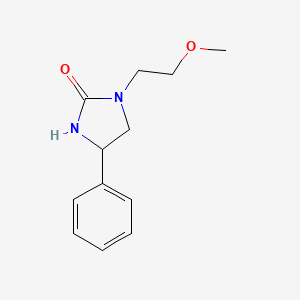
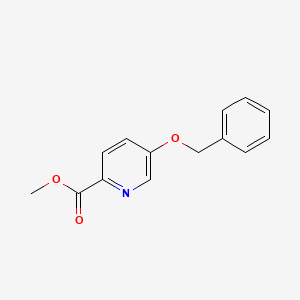

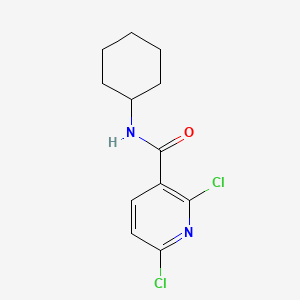
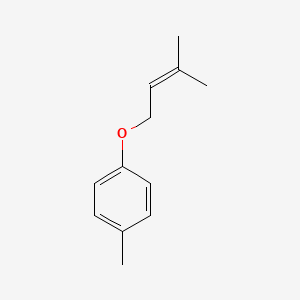
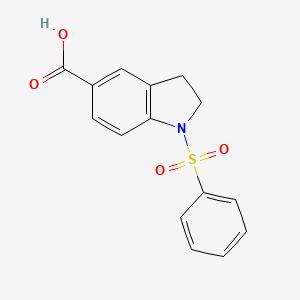

![N-[4-[2-Benzoylamino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B8716914.png)




